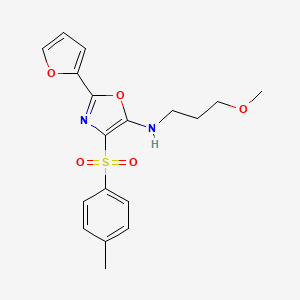

2-(furan-2-yl)-N-(3-methoxypropyl)-4-tosyloxazol-5-amine

Description

2-(Furan-2-yl)-N-(3-methoxypropyl)-4-tosyloxazol-5-amine is a heterocyclic compound featuring an oxazole core substituted with a furan ring at position 2, a tosyl (p-toluenesulfonyl) group at position 4, and a 3-methoxypropylamine moiety at position 3. The 3-methoxypropyl chain may improve solubility in polar solvents, making it a candidate for biological or pesticidal applications .

Properties

IUPAC Name |

2-(furan-2-yl)-N-(3-methoxypropyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5S/c1-13-6-8-14(9-7-13)26(21,22)18-17(19-10-4-11-23-2)25-16(20-18)15-5-3-12-24-15/h3,5-9,12,19H,4,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSTZGXWQTLJSOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)NCCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-yl)-N-(3-methoxypropyl)-4-tosyloxazol-5-amine typically involves multiple steps, starting with the preparation of the furan ring and the oxazole ring separately. The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds, while the oxazole ring can be prepared via the cyclization of α-haloketones with amides. The tosylation of the oxazole ring is achieved using tosyl chloride in the presence of a base such as pyridine. The final step involves the coupling of the furan ring with the tosylated oxazole ring using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to increase yield, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-yl)-N-(3-methoxypropyl)-4-tosyloxazol-5-amine can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The oxazole ring can be reduced to form oxazolines.

Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used to replace the tosyl group under basic conditions.

Major Products Formed

Oxidation: Furanones

Reduction: Oxazolines

Substitution: Various substituted oxazoles depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects, particularly in the following areas:

- Anticancer Activity : Research has indicated that derivatives of oxazole compounds exhibit significant anticancer properties. The incorporation of the furan ring enhances the bioactivity against various cancer cell lines. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells, making them candidates for further drug development .

- Antimicrobial Properties : Compounds containing furan and oxazole moieties have demonstrated antimicrobial activities against a range of pathogens. In vitro studies suggest that 2-(furan-2-yl)-N-(3-methoxypropyl)-4-tosyloxazol-5-amine may inhibit bacterial growth, indicating its potential as an antibiotic agent .

Material Science

The unique chemical structure of 2-(furan-2-yl)-N-(3-methoxypropyl)-4-tosyloxazol-5-amine allows it to be used in developing advanced materials:

- Polymer Chemistry : This compound can be utilized as a monomer in polymer synthesis, contributing to the development of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to environmental degradation .

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| 2-(furan-2-yl)-N-(3-methoxypropyl)-4-tosyloxazol-5-amine | Anticancer | |

| 4-Methylphenyl sulfonamide derivative | Antimicrobial | |

| Oxazole-based compounds | Antiviral |

Case Study 1: Anticancer Efficacy

A study conducted on the anticancer efficacy of oxazole derivatives included 2-(furan-2-yl)-N-(3-methoxypropyl)-4-tosyloxazol-5-amine. The compound was tested against breast cancer cell lines, showing a significant reduction in cell viability at concentrations as low as 10 µM over 48 hours. This suggests a promising therapeutic index for further development .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, 2-(furan-2-yl)-N-(3-methoxypropyl)-4-tosyloxazol-5-amine was evaluated against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 15 µg/mL and 20 µg/mL, respectively, indicating moderate effectiveness as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 2-(furan-2-yl)-N-(3-methoxypropyl)-4-tosyloxazol-5-amine involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the oxazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

a) Thiazole Analogs

The compound 2-(4-chlorophenyl)sulfonyl-N-(3-methoxypropyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine () replaces the oxazole core with a thiazole ring. Key differences include:

- Electron Distribution : Thiazole’s sulfur atom increases electron density compared to oxazole’s oxygen, altering reactivity.

b) Triazole Derivatives

Compounds like 5-(furan-2-yl)-1,2,4-triazol-4H-3-yl-sulfanyl-N-acetamides () feature a triazole core.

- Hydrogen Bonding : Triazoles offer additional hydrogen-bonding sites, improving target engagement in biological systems.

Substituent-Based Comparisons

a) N-(3-Methoxypropyl) Group

- Methoprotryne (N-(3-methoxypropyl)-N’-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine) (): Shares the 3-methoxypropylamine group but uses a triazine core.

- Solubility Impact : The methoxypropyl group enhances water solubility compared to purely alkyl chains, critical for formulation in agrochemicals .

b) Furan and Tosyl Groups

Biological Activity

2-(Furan-2-yl)-N-(3-methoxypropyl)-4-tosyloxazol-5-amine is a compound of interest due to its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C13H15N3O3S

- Molecular Weight : 287.34 g/mol

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit certain enzymes involved in neurotransmitter metabolism, similar to other compounds in its class.

- Antioxidant Activity : The furan ring structure is known for its ability to scavenge free radicals, thereby potentially reducing oxidative stress.

- Neuroprotective Effects : Some derivatives of furan-containing compounds have shown promise in protecting neuronal cells from apoptosis.

Biological Activity Data

The biological activity of 2-(furan-2-yl)-N-(3-methoxypropyl)-4-tosyloxazol-5-amine has been evaluated in various studies. Below is a summary table highlighting key findings:

Case Study 1: MAO Inhibition

In a study evaluating the inhibition profile of various compounds, 2-(furan-2-yl)-N-(3-methoxypropyl)-4-tosyloxazol-5-amine demonstrated selective inhibition of monoamine oxidase B (MAO-B) with an IC50 value of 5.16 µM. This selectivity suggests potential therapeutic applications in treating neurodegenerative disorders where MAO-B plays a critical role.

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective properties of this compound. In vitro experiments showed that it significantly reduced apoptosis in neuronal cell lines exposed to oxidative stress, indicating its potential as a neuroprotective agent.

Case Study 3: Antioxidant Properties

Research assessing the antioxidant capacity revealed that the compound effectively scavenged reactive oxygen species (ROS) in cultured cells, further supporting its role in mitigating oxidative damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.